5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods, but specific information about the molecular structure of 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine is not available in the current literature .Chemical Reactions Analysis
While the specific chemical reactions involving 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine are not detailed in the available literature, similar compounds have been studied. For instance, aromatic nitration is a common reaction in flow chemistry, which has been demonstrated successfully in the last two decades .Scientific Research Applications
Chemical Synthesis and Heterocyclic Compounds
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, as a derivative of 1,3,4-thiadiazol, plays a crucial role in the synthesis of heterocyclic compounds. The synthesis of 1,3,4-thiadiazolines and related heterocyclic compounds has been extensively explored due to their significant biological activities against various fungal and bacterial strains. These compounds are primarily synthesized through cyclization reactions of thiosemicarbazone under different conditions, highlighting the importance of 1,3,4-thiadiazol derivatives in pharmaceutical research (Yusuf & Jain, 2014).
Biological Activities of Thiadiazole Derivatives
The biological activities of thiadiazole derivatives, including 5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine, have been a subject of considerable interest. These derivatives exhibit a wide range of biological properties, such as antimicrobial, anti-inflammatory, antitubercular, antidiabetic, and antitumor activities. The structure-activity relationship (SAR) analysis of these compounds provides insights into designing more effective therapeutic agents with thiadiazole moieties (Alam, 2018).
Heterocyclic Systems in Medicinal Chemistry
The significance of 1,3,4-thiadiazole and oxadiazole heterocycles in medicinal chemistry cannot be overstated. These scaffolds are known for their versatile pharmacological potential, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The ability to chemically modify these heterocycles enhances their importance in the development of new pharmaceutical agents, making them crucial components in the search for novel drug-like molecules (Lelyukh, 2019).
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives have garnered attention due to their extensive pharmacological activities. These compounds possess anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The presence of the toxophoric N2C2S moiety in these derivatives is believed to contribute to their broad spectrum of pharmacological actions, making them a focus of drug development and design efforts (Mishra et al., 2015).
Synthesis and Applications of Thiadiazoles
Thiadiazoles are notable for their diverse applications not only in pharmaceuticals but also in other fields such as metal chelating agents and anti-corrosion agents. The synthesis and progress in the biological activities of thiadiazole compounds have been extensively reviewed, providing valuable insights into their potential uses and the development of new thiadiazole-based compounds with improved efficacy and safety profiles (Asif, 2016).
properties
IUPAC Name |
5-pentan-3-yl-1,3,4-thiadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S/c1-3-5(4-2)6-9-10-7(8)11-6/h5H,3-4H2,1-2H3,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCCDPREZYWEDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=NN=C(S1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352730 | |
Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1-Ethylpropyl)-1,3,4-thiadiazol-2-amine | |
CAS RN |
229003-14-9 | |
Record name | 5-(1-ethylpropyl)-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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